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Compound of Interest

Compound Name: Pyridazine

Cat. No.: B1198779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of the pyridazine ring system. Pyridazine, a six-membered heteroaromatic ring

containing two adjacent nitrogen atoms, is a crucial scaffold in medicinal chemistry. Its unique

electronic and structural features impart specific properties that are highly relevant in the

design and development of novel therapeutic agents. This document details these properties

through quantitative data, outlines experimental methodologies for their determination, and

visualizes key concepts related to its chemical behavior and biological interactions.

Core Physicochemical Properties of Pyridazine
The physicochemical characteristics of pyridazine are fundamental to understanding its

behavior in biological systems and its utility as a pharmacophore. These properties influence its

solubility, membrane permeability, and interactions with biological targets.

Aromaticity and Resonance
Pyridazine is an aromatic heterocycle. Its aromaticity is a key determinant of its stability and

reactivity. The presence of two adjacent nitrogen atoms, however, leads to a reduction in

aromatic character compared to benzene. This is reflected in its resonance energy and bond

lengths. The lone pairs of electrons on the nitrogen atoms are in sp² hybrid orbitals and are not

part of the aromatic π-system.
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Dipole Moment
The arrangement of the two electronegative nitrogen atoms in the pyridazine ring results in a

significant molecular dipole moment. This high polarity influences its solubility and its ability to

engage in dipole-dipole interactions with biological macromolecules. The dipole moment of

pyridazine is notably higher than that of its isomers, pyrimidine and pyrazine, making it a

useful bioisostere for introducing polarity into a molecule.[1]

Solubility, Melting, and Boiling Points
Pyridazine is a colorless liquid at room temperature.[2][3] It is miscible with water and soluble

in many organic solvents such as ethanol, diethyl ether, and benzene.[4][5] This solubility

profile is a direct consequence of its polar nature and the ability of the nitrogen atoms to act as

hydrogen bond acceptors.

pKa and Basicity
Pyridazine is a weak base, with the lone pair of electrons on each nitrogen atom being

available for protonation.[1] Its basicity is lower than that of pyridine due to the inductive

electron-withdrawing effect of the second nitrogen atom.[1] The pKa of the conjugate acid of

pyridazine is approximately 2.24.[4][6][7]

Quantitative Physicochemical Data
The following tables summarize key quantitative data for the pyridazine ring system, providing

a basis for comparison and for computational modeling in drug design.
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Property Value References

Molecular Formula C₄H₄N₂ [2]

Molar Mass 80.09 g/mol [2]

Appearance Colorless to pale yellow liquid [2][6]

Density 1.103 - 1.107 g/cm³ at 25 °C [2][4]

Melting Point -8 °C [2][4]

Boiling Point 208 °C [2][4]

pKa (of conjugate acid) 2.24 (at 20 °C) [4][6][7]

Dipole Moment ~4.0 - 4.22 D [1]

Water Solubility Miscible [4][5]

logP (octanol-water) -0.72 [7]

Chemical Reactivity of the Pyridazine Ring
The reactivity of the pyridazine ring is influenced by the electron-deficient nature of the carbon

atoms, a consequence of the electronegativity of the two nitrogen atoms.

Electrophilic Aromatic Substitution
The pyridazine ring is generally deactivated towards electrophilic aromatic substitution due to

the electron-withdrawing nature of the nitrogen atoms.[8] Reactions, when they do occur, are

typically sluggish and require harsh conditions. The nitrogen atoms themselves are the most

likely sites of electrophilic attack (e.g., protonation, alkylation).

Nucleophilic Aromatic Substitution
In contrast to its low reactivity towards electrophiles, the pyridazine ring is susceptible to

nucleophilic aromatic substitution, particularly at the carbon atoms adjacent to the nitrogen

atoms (C3 and C6). The presence of a good leaving group, such as a halogen, at these

positions facilitates substitution by a variety of nucleophiles.
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Reactivity of Substituted Pyridazines
The reactivity of the pyridazine ring can be significantly modulated by the presence of

substituents. Electron-donating groups can activate the ring towards electrophilic attack and

deactivate it towards nucleophilic attack, while electron-withdrawing groups have the opposite

effect.

Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and

characterization of pyridazine derivatives.

Synthesis of 3,6-Dichloropyridazine
Objective: To synthesize 3,6-dichloropyridazine from 3,6-dihydroxypyridazine (maleic

hydrazide). This compound is a key intermediate for the synthesis of a wide range of

pyridazine derivatives.

Materials:

3,6-dihydroxypyridazine (maleic hydrazide)

Phosphorus oxychloride (POCl₃)

Chloroform (CHCl₃)

Round-bottom flask (100 mL or 500 mL)

Stirring apparatus

Heating mantle or oil bath

Rotary evaporator

Silica gel for column chromatography

Thin-layer chromatography (TLC) plates

Gas chromatography (GC) apparatus
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Procedure:[1][9][10]

In a single-necked round-bottom flask, combine 3,6-dihydroxypyridazine (e.g., 11.20 g, 100

mmol), phosphorus oxychloride (e.g., 46.00 g, 300 mmol), and chloroform (e.g., 150 mL).

Stir the mixture at a controlled temperature (e.g., 65 °C) for a specified duration (e.g., 3.5

hours).

Monitor the reaction progress using TLC and GC until the starting material is consumed.

Upon completion, remove the solvent by rotary evaporation to obtain the crude product.

Purify the crude product by silica gel column chromatography to yield pure 3,6-

dichloropyridazine.

Dry the final product and determine the yield and purity (e.g., by GC and melting point

analysis).

Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a pyridazine derivative.

Materials:

Pyridazine derivative sample

Potentiometer with a pH electrode

Burette

Standardized solutions of hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (e.g., 0.1

M NaOH)

Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength

Deionized water

Magnetic stirrer and stir bar
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Nitrogen gas supply

Procedure:[11]

Calibrate the potentiometer using standard buffer solutions of known pH (e.g., pH 4, 7, and

10).

Prepare a dilute solution of the pyridazine derivative (e.g., 1 mM) in deionized water.

Add KCl solution to maintain a constant ionic strength.

Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide.

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

For a basic pyridazine, titrate with the standardized HCl solution, adding the titrant in small,

known increments. For an acidic derivative, titrate with standardized NaOH.

Record the pH value after each addition, allowing the reading to stabilize.

Continue the titration well past the equivalence point.

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence

point.

Determination of Aqueous Solubility by the Shake-Flask
Method
Objective: To determine the aqueous solubility of a pyridazine derivative.

Materials:

Pyridazine derivative sample (solid)

Phosphate buffer solution (e.g., pH 7.4)

Small vials or tubes with screw caps
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Shaker or rotator

Centrifuge

Analytical balance

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:[12]

Add an excess amount of the solid pyridazine derivative to a known volume of the aqueous

buffer in a vial.

Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for a

prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

After equilibration, centrifuge the suspension to separate the undissolved solid.

Carefully withdraw a known volume of the supernatant.

Dilute the supernatant with the buffer solution to a concentration within the linear range of the

analytical method.

Determine the concentration of the dissolved compound using a calibrated UV-Vis

spectrophotometer or HPLC.

Calculate the solubility from the measured concentration and the dilution factor.

Role of Pyridazine in Signaling Pathways and Drug
Development
Pyridazine and its derivatives have emerged as privileged structures in drug discovery, with

several approved drugs and numerous candidates in clinical development. Their unique

physicochemical properties make them attractive for targeting a variety of biological pathways

implicated in diseases such as cancer, inflammation, and infectious diseases.

Pyridazine Derivatives as Kinase Inhibitors
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A significant number of pyridazine-containing compounds have been developed as inhibitors

of various protein kinases, which are key regulators of cellular signaling pathways. The nitrogen

atoms of the pyridazine ring can act as hydrogen bond acceptors, interacting with the hinge

region of the kinase ATP-binding site.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell

survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.

Several pyridazine derivatives have been designed and synthesized as PI3K inhibitors.
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Caption: PI3K/Akt signaling pathway with pyridazine inhibitor.
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The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade

that regulates cell proliferation, differentiation, and stress responses. Aberrant MAPK signaling

is also implicated in various diseases, including cancer and inflammatory disorders.

Pyridazine-based compounds have been developed as potent inhibitors of key kinases in this

pathway, such as p38 MAPK and JNK.[5]
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Caption: MAPK signaling pathway with pyridazine inhibitor.
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Conclusion
The pyridazine ring system possesses a unique combination of physicochemical properties

that make it a valuable scaffold in modern drug discovery. Its inherent polarity, hydrogen

bonding capabilities, and tunable reactivity provide medicinal chemists with a versatile tool for

optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough

understanding of the fundamental properties outlined in this guide is essential for the rational

design of novel pyridazine-based therapeutics targeting a wide range of diseases. Further

exploration of the structure-activity relationships and mechanisms of action of pyridazine
derivatives will undoubtedly lead to the development of new and improved medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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